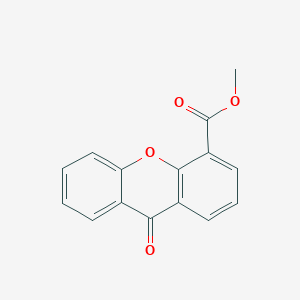

Methyl 9-oxoxanthene-4-carboxylate

Beschreibung

Eigenschaften

Molekularformel |

C15H10O4 |

|---|---|

Molekulargewicht |

254.24 g/mol |

IUPAC-Name |

methyl 9-oxoxanthene-4-carboxylate |

InChI |

InChI=1S/C15H10O4/c1-18-15(17)11-7-4-6-10-13(16)9-5-2-3-8-12(9)19-14(10)11/h2-8H,1H3 |

InChI-Schlüssel |

JFLAGSLJBYOMAF-UHFFFAOYSA-N |

Kanonische SMILES |

COC(=O)C1=CC=CC2=C1OC3=CC=CC=C3C2=O |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following analysis compares Methyl 9-oxoxanthene-4-carboxylate with structurally or functionally related compounds, focusing on molecular features, analytical data, and applications.

Methyl 6-formyl-8-methoxy-2-oxo-2H-chromene-4-carboxylate

- Structure : A chromene derivative with a formyl group (position 6), methoxy (position 8), and ester (position 4). Unlike xanthene, chromene lacks a fused third benzene ring.

- Key Differences :

- Aromatic System : Chromene’s bicyclic structure (benzene fused to a pyran ring) vs. xanthene’s tricyclic system.

- Functional Groups : The chromene derivative includes a formyl group, enhancing electrophilicity, whereas Methyl 9-oxoxanthene-4-carboxylate has a ketone, which may stabilize resonance structures.

- Synthesis : Chromene derivatives are often synthesized via Pechmann condensation, whereas xanthenes require multi-step cyclization .

Sandaracopimaric Acid Methyl Ester

- Structure: A diterpenoid methyl ester isolated from Austrocedrus chilensis resin, featuring a complex tricyclic diterpene backbone.

- Key Differences: Molecular Complexity: Sandaracopimaric acid methyl ester has a bulky, non-aromatic diterpene skeleton, contrasting with xanthene’s planar aromatic system. Applications: Diterpenoid esters are primarily studied for antimicrobial and anti-inflammatory properties, whereas xanthene esters are explored for fluorescence and electronic applications .

Fatty Acid Methyl Esters (FAMEs)

- Examples : Methyl palmitate, methyl isostearate.

- Key Differences :

- Structure : Linear aliphatic chains vs. xanthene’s rigid aromatic core.

- Analytical Data : FAMEs are volatile in gas chromatography (GC), with retention times proportional to chain length. Methyl 9-oxoxanthene-4-carboxylate’s aromaticity and higher molecular weight would result in distinct GC-MS fragmentation patterns (e.g., loss of COOCH₃ group) .

Comparative Data Table

| Compound | Core Structure | Functional Groups | Key Analytical Methods | Applications |

|---|---|---|---|---|

| Methyl 9-oxoxanthene-4-carboxylate | Xanthene (tricyclic) | 9-oxo, 4-COOCH₃ | NMR, HPLC, FTIR | Materials science, catalysis |

| Methyl 6-formyl-8-methoxy-2-oxo-2H-chromene-4-carboxylate | Chromene (bicyclic) | 6-formyl, 8-OCH₃, 4-COOCH₃ | NMR, X-ray crystallography | Organic synthesis |

| Sandaracopimaric acid methyl ester | Diterpene | Carboxylic acid methyl ester | GC-MS, PCA analysis | Antimicrobial agents |

| Methyl palmitate | Aliphatic chain | COOCH₃ | GC-MS | Biodiesel, surfactants |

Research Findings and Limitations

- Spectroscopic Contrasts :

- NMR : Methyl 9-oxoxanthene-4-carboxylate’s aromatic protons (δ 6.8–8.2 ppm) differ significantly from aliphatic FAMEs (δ 0.5–2.5 ppm) .

- FTIR : Strong C=O stretches for esters (~1740 cm⁻¹) are common across compounds, but xanthene’s conjugated ketone may show a lower-frequency C=O stretch (~1680 cm⁻¹) .

- NMR : Methyl 9-oxoxanthene-4-carboxylate’s aromatic protons (δ 6.8–8.2 ppm) differ significantly from aliphatic FAMEs (δ 0.5–2.5 ppm) .

- Stability: Xanthene derivatives are more thermally stable than diterpenoid esters, which degrade at high GC temperatures .

- Limitations : Direct comparative pharmacological or catalytic studies are absent in the provided literature, highlighting a gap in applied research.

Vorbereitungsmethoden

Polyphosphoric Acid (PPA)-Mediated Cyclization

The most widely reported method involves intramolecular cyclization of 4-(3-methoxyphenoxy)isophthalic acid derivatives. Under PPA catalysis at 80–100°C, the diaryl ether undergoes cyclization to form the 9-oxoxanthene core. Subsequent esterification with methanol and sulfuric acid yields the target compound.

-

Starting Material : 4-(3-Methoxyphenoxy)isophthalic acid

-

Catalyst : Polyphosphoric acid (85% P₂O₅ content)

-

Conditions : 80°C, 6–8 hours

-

Yield : 78–82% (after hydrolysis and esterification)

Methanesulfonic Acid (MsOH)/Phosphorus Pentoxide (P₂O₅) System

An alternative cyclization method employs MsOH/P₂O₅ at room temperature, reducing reaction time to 2–4 hours. This system enhances regioselectivity for the 4-carboxylate derivative.

| Parameter | Value |

|---|---|

| Catalyst Ratio (MsOH:P₂O₅) | 3:1 (v/w) |

| Temperature | 25°C |

| Yield | 85% |

Ullmann Coupling Followed by Esterification

Copper-Catalyzed Diarylation

A two-step approach utilizes Ullmann coupling to assemble the xanthene skeleton. Methyl 4-bromoisophthalate reacts with 3-methoxyphenol under CuI/1,10-phenanthroline catalysis, forming a diaryl ether intermediate. Subsequent hydrolysis and intramolecular acylation yield 9-oxoxanthene-4-carboxylic acid, which is methylated using dimethyl sulfate.

-

Catalyst : CuI (10 mol%), 1,10-phenanthroline (20 mol%)

-

Solvent : DMF, 110°C, 24 hours

-

Esterification Agent : (CH₃O)₂SO₂, K₂CO₃, acetone

-

Overall Yield : 68%

Direct Esterification of 9-Oxoxanthene-4-Carboxylic Acid

Sulfuric Acid-Catalyzed Method

The carboxylic acid precursor is esterified with methanol using concentrated H₂SO₄ (2–5 mol%) under reflux. This classical method achieves >90% conversion but requires careful control of water removal.

| Parameter | Value |

|---|---|

| Methanol:Carboxylic Acid | 4:1 (molar ratio) |

| Temperature | 65°C (reflux) |

| Time | 12 hours |

| Yield | 92% |

Ultrasonic-Assisted Esterification with NaHSO₄

A modern approach employs NaHSO₄ as a non-corrosive catalyst under ultrasonic irradiation (40 kHz). This method reduces reaction time to 3–5 hours with comparable yields.

-

Catalyst Load : 5 equiv NaHSO₄

-

Conditions : Methanol, 70°C, ultrasonic bath

-

Yield : 89–94%

-

Purity : >99% (by ¹H NMR)

Nitration-Reduction Pathway

Nitration of Methyl 9-Oxoxanthene-2-Carboxylate Followed by Isomerization

Though less direct, this method involves nitrating methyl 9-oxoxanthene-2-carboxylate at the 7-position using HNO₃/H₂SO₄, followed by catalytic hydrogenation and isomerization to the 4-carboxylate derivative.

Critical Notes :

-

Nitration Agent : 70% HNO₃, 0–5°C

-

Isomerization Catalyst : Pd/C (5 wt%), H₂ (1 atm)

-

Overall Yield : 62% (3 steps)

Comparative Analysis of Methods

Yield and Efficiency

| Method | Yield (%) | Time (h) | Scalability |

|---|---|---|---|

| PPA-Mediated Cyclization | 78–82 | 8–10 | Industrial |

| MsOH/P₂O₅ Cyclization | 85 | 2–4 | Lab-scale |

| Ullmann Coupling + Esterification | 68 | 36 | Moderate |

| H₂SO₄ Esterification | 92 | 12 | High |

| Ultrasonic/NaHSO₄ | 89–94 | 3–5 | High |

Q & A

Q. What safety protocols are critical when handling Methyl 9-oxoxanthene-4-carboxylate in high-throughput screening?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.